4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17655229
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2S |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 4-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H13NO2S/c1-10(13-2)6-11(7-10)8-3-9(4-12)14-5-8/h3-5H,6-7H2,1-2H3 |
| Standard InChI Key | NNJKBNLWEIVYIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(C1)C2=CSC(=C2)C=O)OC |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at the 2-position with a formyl group (-CHO) and at the 4-position with a 3-methoxy-3-methylazetidine moiety. The azetidine ring (a four-membered saturated heterocycle with nitrogen) introduces conformational rigidity, while the methoxy and methyl groups at the 3-position create steric and electronic effects that influence reactivity .
Key Structural Features:
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Thiophene Core: Enhances aromatic stability and participates in π-π stacking interactions.
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Azetidine Substituent: Contributes to three-dimensional diversity and potential hydrogen bonding via the nitrogen atom.
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Aldehyde Functional Group: Serves as a reactive site for further derivatization (e.g., condensation, nucleophilic addition).
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 211.28 g/mol | |
| CAS Number | 1856155-13-9 | |
| Density | Not reported | |
| Melting/Boiling Points | Not reported |
The absence of melting/boiling point data suggests this compound is primarily used in research settings rather than industrial applications .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is documented in the provided sources, analogous compounds offer insights into plausible pathways:
Azetidine Ring Formation
Patent WO2018008929A1 describes the synthesis of imidazo[1,2-a]pyridine derivatives using 3-hydroxyazetidine as a building block . A similar strategy could involve:
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Azetidine Functionalization: Introducing methoxy and methyl groups via nucleophilic substitution or reductive amination.
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Coupling to Thiophene: Utilizing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the azetidine moiety to the thiophene ring .
Example Reaction Conditions
A patent (EP3640242B1) outlines conditions for synthesizing ethyl 4-(3-(3-amino-1-(isoquinoline-6-formamide)propyl)phenyl)thiophene-2-carboxylate, which shares functional similarities :
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Coupling Agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate amide bond formation .
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Solvents: Anhydrous dichloromethane () or tetrahydrofuran (THF) under nitrogen atmosphere .
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Temperature: Reactions typically proceed at 0°C to room temperature to minimize side reactions .
Research Gaps and Future Directions
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Pharmacological Profiling: Testing against kinase targets (e.g., VEGFR2, BTK) to validate hypothesized activity .
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability .
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Solubility Studies: Modifying the azetidine substituents to enhance aqueous solubility for in vivo applications .
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